molecular formula C18H24O2 B15147109 4-(3-Ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dien-1-yl)phenol

4-(3-Ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dien-1-yl)phenol

Cat. No.: B15147109
M. Wt: 272.4 g/mol
InChI Key: KGYDEXUROYEYFL-UHFFFAOYSA-N
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Description

Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is a natural compound isolated from the seeds of the plant Psoralea corylifolia. It is an analog of Bakuchiol, a well-known meroterpene phenol. Delta3,2-Hydroxylbakuchiol has garnered interest due to its potent biological activities, particularly its ability to inhibit monoamine transporters, making it a potential candidate for research into neurological disorders such as Parkinson’s disease and depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta3,2-Hydroxylbakuchiol can be synthesized through various methods. One notable approach involves the asymmetric synthesis route, which addresses the challenges of low extraction yield and oxidative deterioration during extraction from natural sources . The synthetic route typically involves hydrogenation and subsequent transformations to achieve the desired compound .

Industrial Production Methods

Industrial production of Delta3,2-Hydroxylbakuchiol is still in its nascent stages. The primary focus has been on optimizing synthetic routes to ensure high yield and purity. The development of scalable and cost-effective methods is crucial for its potential commercial applications .

Chemical Reactions Analysis

Types of Reactions

Delta3,2-Hydroxylbakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further research .

Common Reagents and Conditions

Common reagents used in the reactions involving Delta3,2-Hydroxylbakuchiol include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions are typically mild to prevent the degradation of the compound .

Major Products Formed

The major products formed from the reactions of Delta3,2-Hydroxylbakuchiol include its analogs with modified functional groups. These analogs are often tested for their biological activities to identify potential therapeutic agents .

Mechanism of Action

Properties

IUPAC Name

4-(3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYDEXUROYEYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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